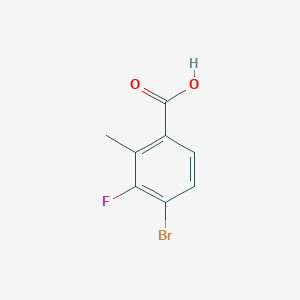

4-Bromo-3-fluoro-2-methylbenzoic acid

説明

特性

IUPAC Name |

4-bromo-3-fluoro-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-4-5(8(11)12)2-3-6(9)7(4)10/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVAPYHANHITQQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00693214 | |

| Record name | 4-Bromo-3-fluoro-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1349716-97-7 | |

| Record name | 4-Bromo-3-fluoro-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-3-fluoro-2-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

General Synthetic Strategies for Halogenated Fluoro-Methylbenzoic Acids

The synthesis of halogenated fluoro-methylbenzoic acids typically involves:

- Friedel-Crafts acylation or halogenation on fluorotoluene derivatives

- Controlled bromination at specific aromatic positions

- Oxidation or hydrolysis to convert methyl or acetyl groups to carboxylic acid

- Purification by recrystallization or extraction

Preparation Methods Relevant to 4-Bromo-3-fluoro-2-methylbenzoic Acid

Although direct literature on this compound is limited, closely related compounds such as 3-bromo-4-fluorobenzoic acid and 4-fluoro-2-methylbenzoic acid have well-documented preparation methods that can be adapted or combined for synthesis.

Method 1: Bromination and Acylation Route (Adapted from US Patent US4393232A)

- Starting Material: Fluorobenzene or fluorotoluene derivatives

- Step 1: Friedel-Crafts acylation of fluorobenzene with acetyl chloride in presence of acylation catalysts (e.g., anhydrous aluminum chloride) at 0–100 °C to introduce acetyl group.

- Step 2: Bromination of the acetylated intermediate using bromine at 50–150 °C to selectively introduce bromine at the 3-position relative to fluorine.

- Step 3: Oxidation of the acetyl group to carboxylic acid using hypochlorite solution at 0–100 °C.

- Outcome: High yield of 3-bromo-4-fluorobenzoic acid, which can be further methylated at the 2-position to obtain this compound.

- The acylation catalyst can be anhydrous aluminum chloride or other Lewis acids.

- Bromination is controlled by temperature and stoichiometry to avoid polybromination.

- Oxidation step uses hypochlorite under mild conditions to convert acetyl to carboxyl.

- The product is isolated by filtration and purified by recrystallization.

| Step | Reagents & Conditions | Temperature (°C) | Notes |

|---|---|---|---|

| 1 | Fluorobenzene + Acetyl chloride + AlCl3 | 0 to 100 | Friedel-Crafts acylation |

| 2 | Bromine | 50 to 150 | Bromination at 3-position |

| 3 | Hypochlorite solution | 0 to 100 | Oxidation to carboxylic acid |

Method 2: Friedel-Crafts Acylation of m-Fluorotoluene with Trihaloacetyl Chloride (From CN Patent CN110903176A)

- Starting Material: m-Fluorotoluene

- Step 1: Friedel-Crafts acylation with trichloroacetyl chloride under Lewis acid catalysis (anhydrous aluminum chloride preferred) in solvents like 1,2-dichloroethane at -20 to 50 °C (preferably -5 to 10 °C).

- Step 2: Alkaline hydrolysis of the ketone intermediates to yield a mixture of 4-fluoro-2-methylbenzoic acid and 2-fluoro-4-methylbenzoic acid isomers.

- Step 3: Recrystallization to separate and purify the target 4-fluoro-2-methylbenzoic acid.

- Subsequent bromination at the 3-position can be performed on the purified 4-fluoro-2-methylbenzoic acid to introduce the bromo substituent, yielding this compound.

| Step | Reagents & Conditions | Temperature (°C) | Notes |

|---|---|---|---|

| 1 | m-Fluorotoluene + Trichloroacetyl chloride + AlCl3 | -20 to 50 | Friedel-Crafts acylation |

| 2 | NaOH (alkaline hydrolysis) | Ambient to mild | Hydrolysis to carboxylic acid |

| 3 | Recrystallization solvents (toluene, ethyl acetate) | Ambient | Separation of isomers |

Method 3: Radical Bromination of 4-Bromo-2-fluorotoluene (From ChemicalBook Synthesis)

- Starting Material: 2-fluoro-4-bromotoluene

- Reagents: 2,2'-Azobis(isobutyronitrile) (AIBN), cobalt(II) diacetate tetrahydrate, sodium bromide, acetic acid, oxygen

- Conditions: 130 °C, 1.2 MPa oxygen pressure, 1.5 hours

- Process: Radical bromination of methyl group to form the corresponding brominated intermediate, followed by oxidation to carboxylic acid.

- Workup: pH adjustment, extraction with MTBE, acidification to precipitate product.

- Yield: Approximately 88%

This method can be adapted for the synthesis of this compound by starting from appropriately substituted fluoro-bromotoluene.

| Parameter | Details |

|---|---|

| Starting material | 2-fluoro-4-bromotoluene (25 g) |

| Catalyst | AIBN (0.024 eq), Co(OAc)2·4H2O (0.049 eq) |

| Solvent | Acetic acid (10 volumes) |

| Temperature | 130 °C |

| Pressure | 1.2 MPa oxygen |

| Reaction time | 1.5 hours |

| Yield | 88% |

Comparative Analysis of Methods

| Feature | Method 1 (Acylation + Bromination + Oxidation) | Method 2 (Friedel-Crafts Acylation + Hydrolysis) | Method 3 (Radical Bromination + Oxidation) |

|---|---|---|---|

| Starting materials | Fluorobenzene, acetyl chloride, bromine | m-Fluorotoluene, trichloroacetyl chloride | 2-fluoro-4-bromotoluene |

| Catalysts | Lewis acid (AlCl3), hypochlorite | Lewis acid (AlCl3) | AIBN, Co(OAc)2·4H2O |

| Reaction conditions | 0–150 °C, multiple steps | -20 to 50 °C, mild alkaline hydrolysis | 130 °C, high oxygen pressure |

| Purification | Filtration, recrystallization | Recrystallization | Extraction, pH adjustment, filtration |

| Yield | High (not specified) | Moderate (not specified) | High (88%) |

| Industrial suitability | Good, uses inexpensive reactants | Good, mild conditions, suitable for scale-up | Good, green chemistry approach |

Research Findings and Notes

- The use of Friedel-Crafts acylation with trihaloacetyl chlorides offers regioselective introduction of ketone groups, which after hydrolysis yield methylbenzoic acid derivatives with fluoro substituents in desired positions.

- Bromination steps require careful control of temperature and stoichiometry to avoid over-bromination.

- Oxidation of methyl or acetyl groups to carboxylic acids can be efficiently done using hypochlorite or radical oxidation methods.

- Radical bromination under oxygen pressure with AIBN and cobalt catalysts provides a green chemistry route with high yields.

- Separation of isomers by recrystallization is a critical step to obtain pure this compound.

化学反応の分析

Types of Reactions: 4-Bromo-3-fluoro-2-methylbenzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are commonly used to oxidize the methyl group to a carboxylic acid.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the carboxylic acid group to an alcohol.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) to replace the bromine atom with other functional groups.

Major Products Formed:

Oxidation: The major product is this compound itself, as the carboxylic acid group is already present.

Reduction: The major product is 4-bromo-3-fluoro-2-methylbenzyl alcohol.

Substitution: The major products depend on the nucleophile used, such as 4-bromo-3-fluoro-2-methylbenzamide when ammonia is used.

科学的研究の応用

Organic Synthesis

4-Bromo-3-fluoro-2-methylbenzoic acid serves as a versatile intermediate in the synthesis of various organic compounds. Its bromine and fluorine substituents allow for electrophilic aromatic substitution reactions, making it useful in the preparation of:

- Benzoyl Chlorides : Used as acylating agents in organic synthesis.

- Methyl Esters : Important for the production of pharmaceuticals and agrochemicals.

- Amides : Useful in drug formulation and development.

Pharmaceutical Applications

The compound is explored for its potential in pharmaceutical research, particularly as a building block for drug development. Some notable applications include:

- Antimicrobial Agents : The compound has been investigated for its activity against various bacterial strains.

- Anti-inflammatory Drugs : Research indicates potential anti-inflammatory properties, making it a candidate for further drug development.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of derivatives synthesized from this compound against Staphylococcus aureus. Results indicated that some derivatives exhibited enhanced activity compared to the parent compound, suggesting modifications can lead to improved therapeutic agents .

Agrochemical Applications

In agrochemistry, this compound is utilized in the synthesis of herbicides and pesticides. Its ability to modify biological pathways in plants makes it a valuable precursor for developing new agrochemical products.

Material Science

The compound is also being explored for applications in material science, particularly in the development of polymers with specific properties. Its functional groups can be used to create copolymers that exhibit desirable mechanical and thermal properties.

Analytical Chemistry

In analytical chemistry, this compound is used as a standard reference material for various spectroscopic techniques, including NMR and mass spectrometry. Its unique spectral characteristics aid in method validation and calibration processes.

作用機序

The mechanism by which 4-bromo-3-fluoro-2-methylbenzoic acid exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved would vary based on the biological system and the specific application.

類似化合物との比較

Comparison with Similar Compounds

The structural and functional attributes of 4-bromo-3-fluoro-2-methylbenzoic acid are best understood through direct comparison with analogous halogenated benzoic acids. Key similarities and differences are outlined below:

Table 1: Structural and Functional Comparison

Key Observations

Substituent Positioning: The methyl group at the 2-position in this compound introduces steric hindrance, reducing rotational freedom compared to non-methylated analogs like 4-bromo-3-fluorobenzoic acid . Fluorine at the 3-position enhances electron-withdrawing effects, increasing acidity (pKa ~2.5–3.0) relative to non-fluorinated derivatives .

Biological Activity: The methyl group in this compound may improve membrane permeability in drug candidates compared to its demethylated counterpart (4-bromo-3-fluorobenzoic acid) . 4-Bromo-2-(cyclopropylamino)-3-methylbenzoic acid (Table 1) demonstrates the impact of substituting fluorine with a cyclopropylamino group, resulting in distinct biological activity as a topoisomerase inhibitor .

Synthetic Utility :

- This compound serves as a versatile building block for Suzuki-Miyaura cross-coupling reactions due to its bromine substituent, whereas analogs like 4-bromo-5-fluoro-2-methylbenzoic acid are less reactive in such transformations .

生物活性

4-Bromo-3-fluoro-2-methylbenzoic acid (C8H6BrFO2) is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of bromine and fluorine substituents can significantly influence the compound's chemical properties, including its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and applications.

Structure and Composition

This compound features a benzene ring substituted with a bromine atom at position 4, a fluorine atom at position 3, and a methyl group at position 2. Its molecular formula is C8H6BrFO2, and it has a molar mass of approximately 221.04 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C8H6BrFO2 |

| Molar Mass | 221.04 g/mol |

| Appearance | White to off-white solid |

| Purity | ≥95% |

| Storage Temperature | 2-8°C |

Antioxidant Properties

Research indicates that compounds with halogenated aromatic rings often exhibit antioxidant activity . For instance, studies have shown that similar compounds can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage and inflammation .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties . Case studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, potentially making it useful in treating conditions like arthritis or other inflammatory diseases .

Antimicrobial Activity

The compound's structural features may enhance its antimicrobial activity . Similar halogenated compounds have demonstrated efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. In vitro studies are necessary to establish the specific antimicrobial spectrum of this compound .

Enzyme Interaction

The mechanism of action for this compound often involves interactions with specific enzymes or receptors. The presence of bromine and fluorine can enhance binding affinity, allowing the compound to modulate enzyme activity effectively. For example, studies on related compounds have shown significant inhibition of bacterial topoisomerases, which are critical for DNA replication and transcription .

Study on Antimicrobial Activity

In a comparative study assessing the antimicrobial properties of various benzoic acid derivatives, this compound was tested against E. coli and Staphylococcus aureus. The results indicated that this compound exhibited moderate activity against both bacterial strains, with an MIC (Minimum Inhibitory Concentration) of approximately 32 µg/mL against E. coli .

Study on Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of halogenated benzoic acids in a murine model of inflammation. The administration of this compound resulted in a significant reduction in paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent .

Research Findings Summary

The following table summarizes key findings from recent studies on the biological activity of this compound:

Q & A

Q. What are the standard synthetic routes for preparing 4-Bromo-3-fluoro-2-methylbenzoic acid?

The synthesis typically involves bromination of a precursor such as 3-fluoro-2-methylbenzoic acid. Brominating agents like N-bromosuccinimide (NBS) or elemental bromine (Br₂) are used under catalytic conditions (e.g., FeCl₃ or AlCl₃) to achieve regioselective substitution . Optimization of reaction temperature (40–80°C) and solvent (e.g., DCM or CCl₄) is critical to minimize side reactions like over-bromination or esterification of the carboxylic acid group .

Q. How can the purity and structure of this compound be verified?

Analytical characterization employs:

- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., bromine and fluorine splitting patterns) .

- HPLC/MS : For purity assessment and detection of trace impurities (e.g., residual starting materials or dehalogenated byproducts) .

- Melting point analysis : Comparison with literature values (e.g., mp 181°C for 4-Bromo-2-methylbenzoic acid ) to validate crystallinity.

Q. What are common reactions involving the carboxylic acid group in this compound?

The carboxylic acid can undergo:

- Esterification : Reaction with methanol/H₂SO₄ to form methyl esters for improved volatility in GC-MS analysis .

- Amide coupling : Using EDCI/HOBt to generate amides for biological screening .

- Decarboxylation : Under thermal or photolytic conditions to form aryl halides for cross-coupling reactions .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence regioselectivity in further functionalization?

The methyl group at position 2 creates steric hindrance, directing electrophilic substitutions (e.g., nitration) to the para position relative to the carboxylic acid. The electron-withdrawing fluorine at position 3 deactivates the ring but enhances meta-directing effects, complicating reactions like Suzuki-Miyaura couplings. Computational DFT studies can predict reactive sites by analyzing Fukui indices and electrostatic potential maps .

Q. What strategies mitigate competing side reactions during cross-coupling of this compound?

- Protection of the carboxylic acid : Temporary conversion to methyl esters prevents coordination with palladium catalysts, improving yields in Suzuki reactions .

- Ligand selection : Bulky ligands like SPhos enhance selectivity in Buchwald-Hartwig aminations by reducing β-hydride elimination .

- Microwave-assisted synthesis : Accelerates reaction kinetics, minimizing decomposition of thermally sensitive intermediates .

Q. How can this compound serve as a precursor in drug discovery?

Its trifunctional scaffold (bromine for cross-coupling, fluorine for metabolic stability, methyl for lipophilicity) makes it valuable for:

- Fragment-based drug design : As a core structure for kinase inhibitors (e.g., targeting EGFR) via derivatization of the carboxylic acid .

- Proteolysis-targeting chimeras (PROTACs) : The bromine enables linker attachment for E3 ligase recruitment .

- Antimicrobial agents : Fluorine and bromine enhance membrane permeability and target binding, as seen in analogs with activity against E. coli .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for brominated benzoic acid derivatives: How to address them?

Variations in mp (e.g., 4-Bromo-2-methylbenzoic acid: 181°C vs. 117–119°C for 4-Bromophenylacetic acid ) arise from differences in crystallinity and purification methods. Researchers should:

- Validate purity via HPLC before mp analysis.

- Use standardized recrystallization solvents (e.g., ethanol/water mixtures) .

Q. Conflicting reports on bromination efficiency with NBS vs. Br₂: Which is optimal?

NBS offers better control in polar solvents (e.g., DMF) for selective monobromination, while Br₂ in nonpolar solvents (CCl₄) may over-brominate. Kinetic studies suggest NBS with FeCl₃ at 50°C achieves >80% yield , but Br₂ is cost-effective for large-scale synthesis if side products are tolerable .

Methodological Best Practices

Q. What analytical techniques resolve overlapping signals in NMR spectra?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。